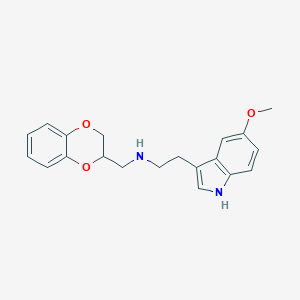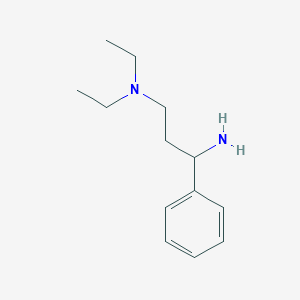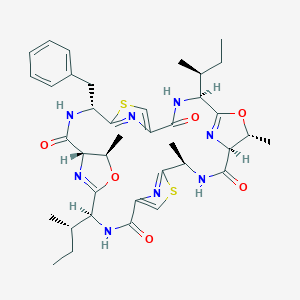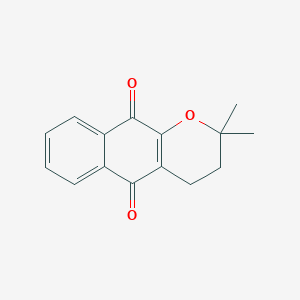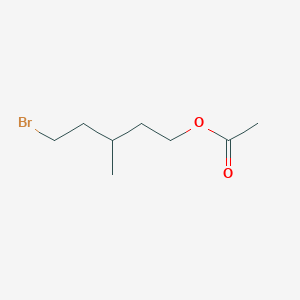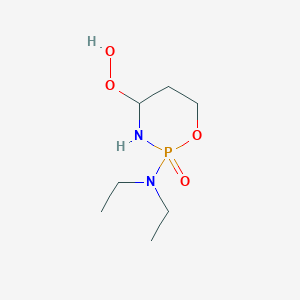
Diethyl-4'-hydroperoxycyclophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-4'-hydroperoxycyclophosphamide (DECP) is a synthetic compound that belongs to the family of cyclophosphamide analogs. It is a prodrug that is converted into its active form, 4-hydroperoxycyclophosphamide (4-HC), by the enzyme NADPH-cytochrome P450 reductase. DECP has been extensively studied for its potential use in cancer treatment due to its ability to selectively target cancer cells.
Mecanismo De Acción
Diethyl-4'-hydroperoxycyclophosphamide is converted into 4-HC, which is the active form of the drug. 4-HC is a bifunctional alkylating agent that can crosslink DNA strands, leading to DNA damage and cell death. 4-HC can also induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Diethyl-4'-hydroperoxycyclophosphamide has been shown to have a similar toxicity profile to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has been shown to be less toxic to normal cells compared to cyclophosphamide. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to have a longer half-life than cyclophosphamide, which may allow for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl-4'-hydroperoxycyclophosphamide has several advantages for lab experiments. It has been shown to be more effective than cyclophosphamide in killing cancer cells in vitro. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. However, Diethyl-4'-hydroperoxycyclophosphamide has several limitations for lab experiments. It is a prodrug that requires activation by the enzyme NADPH-cytochrome P450 reductase. This may limit its use in cell lines that do not express this enzyme. Diethyl-4'-hydroperoxycyclophosphamide is also less stable than cyclophosphamide, which may limit its shelf life.
Direcciones Futuras
There are several future directions for the study of Diethyl-4'-hydroperoxycyclophosphamide. One direction is to investigate the potential use of Diethyl-4'-hydroperoxycyclophosphamide in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another direction is to investigate the use of Diethyl-4'-hydroperoxycyclophosphamide in the treatment of specific types of cancer, such as breast cancer or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration schedule for Diethyl-4'-hydroperoxycyclophosphamide in cancer treatment.
Métodos De Síntesis
Diethyl-4'-hydroperoxycyclophosphamide is synthesized by reacting cyclophosphamide with hydrogen peroxide in the presence of an acid catalyst. The reaction yields a mixture of Diethyl-4'-hydroperoxycyclophosphamide and its isomer, 2-hydroperoxycyclophosphamide (2-HC). The two compounds can be separated using column chromatography.
Aplicaciones Científicas De Investigación
Diethyl-4'-hydroperoxycyclophosphamide has been studied for its potential use in cancer treatment. In vitro studies have shown that Diethyl-4'-hydroperoxycyclophosphamide is more effective than cyclophosphamide in killing cancer cells. Diethyl-4'-hydroperoxycyclophosphamide has also been shown to be effective against cancer cells that are resistant to cyclophosphamide. In vivo studies have shown that Diethyl-4'-hydroperoxycyclophosphamide can inhibit the growth of tumors in animal models.
Propiedades
Número CAS |
76353-74-7 |
|---|---|
Nombre del producto |
Diethyl-4'-hydroperoxycyclophosphamide |
Fórmula molecular |
C7-H17-N2-O4-P |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
Clave InChI |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
SMILES canónico |
CCN(CC)P1(=O)NC(CCO1)OO |
Apariencia |
white crystalline powder, hygroscopic |
Pureza |
98% |
Sinónimos |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




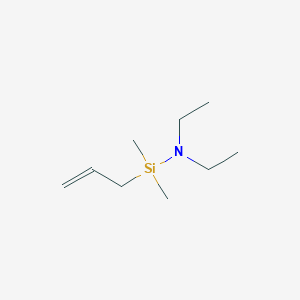
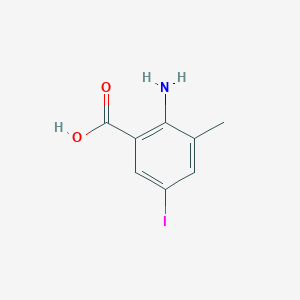
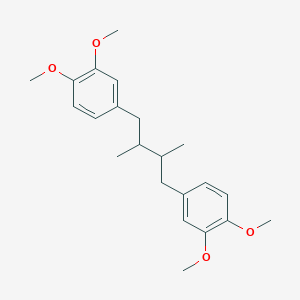
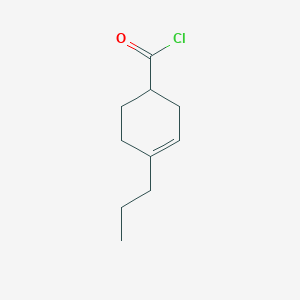
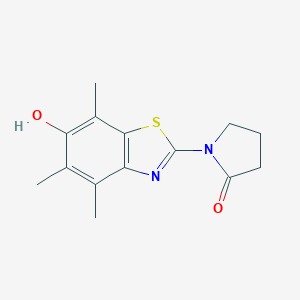
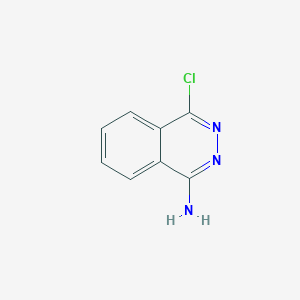
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
